molecular formula C22H25ClO3 B8814847 tert-Butyl 4-(1-(4-chlorophenyl)-1-oxopentan-2-yl)benzoate CAS No. 1019113-44-0

tert-Butyl 4-(1-(4-chlorophenyl)-1-oxopentan-2-yl)benzoate

Cat. No. B8814847
M. Wt: 372.9 g/mol
InChI Key: MVKNEARMFYZESR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tert-butyl group is a bulky, electron-donating group, the benzoate ester group is a polar, electron-withdrawing group, and the chlorophenyl group is an aromatic, electron-withdrawing group. These groups would likely have significant effects on the overall shape and electronic structure of the molecule .


Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions. The benzoate ester group could undergo hydrolysis or transesterification reactions. The chlorophenyl group could participate in nucleophilic aromatic substitution reactions. The pentanone group could undergo a variety of carbonyl chemistry reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar benzoate ester group could increase the compound’s solubility in polar solvents. The bulky tert-butyl group could influence the compound’s melting and boiling points .

properties

CAS RN

1019113-44-0

Product Name

tert-Butyl 4-(1-(4-chlorophenyl)-1-oxopentan-2-yl)benzoate

Molecular Formula

C22H25ClO3

Molecular Weight

372.9 g/mol

IUPAC Name

tert-butyl 4-[1-(4-chlorophenyl)-1-oxopentan-2-yl]benzoate

InChI

InChI=1S/C22H25ClO3/c1-5-6-19(20(24)16-11-13-18(23)14-12-16)15-7-9-17(10-8-15)21(25)26-22(2,3)4/h7-14,19H,5-6H2,1-4H3

InChI Key

MVKNEARMFYZESR-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CC=C(C=C1)C(=O)OC(C)(C)C)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 3-neck flask was charged with NaOtBu (2.85 g, 28.6 mmol) and dry THF (50 mL) under nitrogen. Tris(dibenzylideneacetone)dipalladium(0) (0.26 g, 0.28 mmol) and (S)-Tol-Binap (0.47 g, 0.69 mmol) were then added under nitrogen. After stirring for 15 min, 1-(4-chlorophenyl)pentan-1-one (4.21 g, 21.0 mmol) was added, followed by tert-butyl 4-bromobenzoate (5.0 g, 19.1 mmol) under nitrogen. The mixture was heated at 60° C. for 8 hours. The mixture was diluted with heptane (100 mL) and poured into a solution of saturated NaHCO3 (aq) (60 mL) and ice (40 g). The resulting layers were separated, and the aqueous phase was back-extracted with methyl tert-butyl ether (50 mL). The combined organics were washed with saturated NaHCO3 (aq) then 10% NaCl (aq). The organic solution was filtered through a bed of silica 60 (84 g, wetted with 1:1 methyl tert-butyl ether/heptane), and washed with 1:1 methyl tert-butyl ether/heptane (600 mL). The combined filtrate was concentrated to afford an orange oil that was used directly for the next step: 1H NMR (500 MHz, CDCl3): δ 7.91 (d, J=8.1 Hz, 2 H); 7.86 (d, J=8.4 Hz, 2H); 7.35 (d, =8.4 Hz, 2H); 7.32 (d, J=8.2 Hz, 2H); 4.53 (t, J=7.2 Hz, 1H); 2.19-2.09 (m, 1H); 1.85-1.76 (m, 1H); 1.56 (s, 9H); 1.35-1.18 (m, 2H); 0.91 (t, J=7.3 Hz, 3H); LC1: 1.35 min. (M−tBu+H)=317.
Quantity
2.85 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
4.21 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
reactant
Reaction Step Four
[Compound]
Name
ice
Quantity
40 g
Type
reactant
Reaction Step Four
[Compound]
Name
M−tBu
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
0.47 g
Type
reactant
Reaction Step Seven

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